molecular formula C9H13NO2 B1305119 2,6-Dimethoxybenzylamine CAS No. 20781-22-0

2,6-Dimethoxybenzylamine

Cat. No.: B1305119
CAS No.: 20781-22-0
M. Wt: 167.2 g/mol
InChI Key: XEKGMBAKVJAVAZ-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzylamine is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is characterized by the presence of two methoxy groups attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzylamine can be synthesized through several methods. One common approach involves the reduction of 2,6-dimethoxybenzonitrile using reducing agents such as sodium borohydride (NaBH4) in the presence of a catalyst like boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) . Another method involves the catalytic hydrogenation of 2,6-dimethoxybenzaldehyde using hydrogen gas (H2) and a catalyst such as Raney nickel in ethyl acetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxybenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2,6-Dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.

    Reduction: this compound derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

2,6-Dimethoxybenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development and pharmacological studies.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxybenzylamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The methoxy groups enhance its binding affinity and selectivity towards these targets, making it a valuable compound in biochemical and pharmacological research.

Comparison with Similar Compounds

Uniqueness: 2,6-Dimethoxybenzylamine is unique due to the specific positioning of its methoxy groups, which influences its chemical behavior and interaction with biological targets. This makes it particularly useful in certain synthetic and research applications where other isomers may not be as effective.

Properties

IUPAC Name

(2,6-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKGMBAKVJAVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384193
Record name 2,6-Dimethoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20781-22-0
Record name 2,6-Dimethoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,6-dimethoxybenzylamine derivatives in solid-phase peptide synthesis, and how does their use benefit the process?

A: this compound derivatives, specifically 4-benzoxy-2,6-dimethoxybenzylamine and 2-benzoxy-4,6-dimethoxybenzylamine, can act as acid-labile anchoring linkages in solid-phase peptide synthesis. [] These linkages are attached to a solid resin, and the peptide chain is assembled on the linkage. The key advantage of these derivatives is their sensitivity to acidic conditions. After the peptide synthesis is complete, treatment with trifluoroacetic acid (TFA) cleaves the peptide from the resin at the linkage point, releasing the desired peptide with a C-terminal amide group. [] This is particularly beneficial for synthesizing peptides with C-terminal asparagine, which are prone to side reactions when traditional strong acid cleavage methods are used. []

Q2: Can you provide an example of how the effectiveness of this compound-based resins was demonstrated in the research?

A: The researchers successfully synthesized the peptide thymulin (FTS, pGlu-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn) using both 4-benzoxy-2,6-dimethoxybenzylamine and 2-benzoxy-4,6-dimethoxybenzylamine resins. [] They demonstrated that these resins facilitated the efficient attachment of Fmoc-protected amino acids and subsequent cleavage of the completed peptide in high purity using TFA. [] This example highlights the effectiveness of these resins in synthesizing C-terminal asparagine peptides using the Fmoc strategy.

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